molecular formula C13H11N3O3S B2940044 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034554-28-2

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2940044
CAS No.: 2034554-28-2
M. Wt: 289.31
InChI Key: CTCPRQHTXCAMMX-UHFFFAOYSA-N
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Description

N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a chemical compound designed for research and development purposes. This small molecule features a thieno[3,2-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the 4-oxothienopyrimidine structure have demonstrated significant potential in anticancer research. Studies on analogous structures have shown cytotoxic activities against various human tumor cell lines, including A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and MBA-MD-231 (breast adenocarcinoma), with induction of caspase-dependent apoptosis identified as a mechanism of action . Furthermore, the thienopyrimidine scaffold is associated with antimicrobial properties. Research on similar molecules has reported activity against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial effects against Mycobacterium tuberculosis , highlighting its value in developing novel anti-infective agents . The structural similarity of this compound to other documented derivatives suggests it is a valuable intermediate or candidate for hit-to-lead optimization campaigns in drug discovery. It is intended for use in biochemical assays, cell-based screening, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPRQHTXCAMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step processes:

  • Step 1: Synthesis of the thieno[3,2-d]pyrimidine core. This can be achieved via cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.

  • Step 2: Attachment of the furan-3-carboxamide moiety. This step involves nucleophilic substitution reactions where the intermediate is treated with appropriate reagents to form the final compound.

Common reaction conditions include:

  • Temperature: Usually maintained between 50-100°C depending on the reaction step.

  • Catalysts: Lewis acids or bases often employed to facilitate reactions.

Industrial Production Methods

Industrial production may involve continuous flow processes to enhance yield and efficiency. Standard techniques like crystallization and purification under controlled conditions ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: Reduction reactions can convert carbonyl functionalities into corresponding alcohols.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, dichromate, or similar oxidizing agents.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Solvents like dimethylformamide, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidizing the thieno[3,2-d]pyrimidine moiety can produce derivatives with carboxylic acid groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor, which could impact biochemical pathways.

  • Medicine: Explored for its potential anti-cancer and anti-inflammatory properties due to its ability to interact with specific molecular targets.

  • Industry: Utilized in material science for developing new polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may bind to active sites, inhibiting or modulating the function of these biological macromolecules, and alter cellular pathways involved in disease progression or physiological functions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity Key Findings References
Target Compound Thieno[3,2-d]pyrimidin-4-one Ethyl-linked furan-3-carboxamide Not reported Structural similarity suggests anti-inflammatory/antimicrobial potential
N-[2-(2,4-Difluorophenyl)thio]-4-oxo analog Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide + 2,4-difluorophenylthio Anti-inflammatory COX-2 and iNOS inhibition; reduces PGE2/IL-8
2-Phenyl-4-methylfuran-triazolopyrimidine Furo[2,3-e]triazolo[1,5-c]pyrimidine Phenyl, methyl groups Antibacterial Active against S. typhimurium and E. coli
Isoxazole-carboxamide derivative Thieno[3,2-d]pyrimidin-4-one Pyridin-3-yl-isoxazole-3-carboxamide Not reported Structural variation for enhanced solubility
Benzo[d]thiazol-2-ylthio analog Thieno[3,2-d]pyrimidin-4-one Benzo[d]thiazol-2-ylthio-acetamide Not reported Sulfur-rich substituent for redox modulation

Pharmacological Implications

  • Anti-inflammatory vs. Antibacterial Trade-offs : Sulfonamide derivatives () prioritize anti-inflammatory activity, while furan-triazolopyrimidines () favor antibacterial effects. The target compound’s activity may depend on substituent optimization.
  • Solubility and Bioavailability : The pyridin-3-yl-isoxazole analog () may offer enhanced solubility over the furan-carboxamide derivative due to nitrogen heterocycles, a critical factor in drug design .

Biological Activity

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Antitumor Properties : Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Antitumor Activity

A study evaluated the antitumor effects of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated significant cytotoxic effects against several human cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (Liver)15.5
MCF-7 (Breast)12.0
A549 (Lung)18.7

Antimicrobial Activity

The compound also demonstrated promising antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Case Studies

  • Case Study on Antitumor Efficacy : In a controlled study involving HepG2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be a lead candidate for further development in cancer therapy.
  • Antimicrobial Screening : A series of derivatives were synthesized and screened for their antimicrobial properties. The results indicated that modifications to the furan and thieno[3,2-d]pyrimidine moieties significantly enhanced activity against Gram-positive bacteria.

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